

# Comparison of Methyl Radical Sources in Photoredox Catalysis

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## Compound Focus: Trimethoxymethane

CAS No.: 149-73-5

Cat. No.: S1491746

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Methyl Radical Source	Generation Mechanism	Key Advantages	Key Limitations & Challenges	Representative Application & Performance
Trimethyl Orthoformate [1]	Hydrogen Atom Transfer (HAT) followed by $\beta$ -scission [1]	Commercially available, inexpensive, and commonly used as a solvent. Weak C-H bond allows for selective HAT [1].	Can lead to by-products from coupling at primary C-H bonds or the tertiary position, requiring optimization for selectivity [1].	<b>Methylation of (hetero)aryl chlorides</b> with Ni/Photoredox dual catalysis. Achieved <b>61% yield</b> in model reaction; broad functional group tolerance, applicable to late-stage functionalization of drugs [1].
N-Methoxyphthalimide (NMPI) [2]	Single-Electron Transfer (SET) and reductive fragmentation [2]	Commercially available or easily synthesized on a large scale. Generates methane as a	Requires a sufficiently reducing photocatalyst (e.g., $E_{1/2} \sim$	<b>C(sp<sup>3</sup>)-H functionalization</b> via HAT and oxidative radical-polar crossover. Achieved <b>88% yield</b>

Methyl Radical Source	Generation Mechanism	Key Advantages	Key Limitations & Challenges	Representative Application & Performance
		non-nucleophilic byproduct, minimizing side reactions [2].	-1.96 V vs. SCE) [2].	in benzylic fluorination; versatile for chlorination, azidation, and C-C bond formation with nucleophiles [2].
<b>DHPQ Reagent (R1)</b> [3]	Photoexcitation of the reagent leads to an $\alpha$ -aminomethyl radical intermediate [3]	Bench-stable solid, synthesized in one step. Offers superior control and <b>high regioselectivity</b> (e.g., >11:1 for C4-methylation of quinoline), minimizing overalkylation [3].	Requires multi-step synthesis of the specialized reagent. The bulky radical may not be suitable for all sterically hindered substrates [3].	<b>Direct C(sp<sup>2</sup>)-H methylation of N-heteroarenes.</b> Achieved <b>&gt;11:1 regioselectivity</b> for challenging C4-methylation of free quinolines and a <b>78% isolated yield</b> of 2,4-dimethylquinoline in 25 minutes [3].

## Experimental Protocols at a Glance

Here is a summary of the general experimental setups for the methodologies discussed.

### Protocol 1: Methylation with Trimethyl Orthoformate (Ni/Photoredox) [1]

- **Catalyst System:** NiCl<sub>2</sub>•glyme (10 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy, 15 mol%), Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub> (1 mol%).
- **Base:** K<sub>3</sub>PO<sub>4</sub> (2.0 equiv).
- **Solvent:** Neat trimethyl orthoformate (as solvent and methyl source).

- **Reaction Conditions:** Irradiation with blue LEDs, inert atmosphere, room temperature.
- **Analysis:** Reaction monitoring and yield determination typically by Gas Chromatography (GC).

## Protocol 2: C(sp<sup>3</sup>)-H Functionalization with N-Methoxyphthalimide (Photoredox HAT-ORPC) [2]

- **Photocatalyst:** Ir(*p*-F-ppy)<sub>3</sub>.
- **Methyl Source:** N-Methoxyphthalimide (1).
- **Solvent:** Pivalonitrile.
- **Functionalization Agent:** e.g., Et<sub>3</sub>N•3HF for fluorination.
- **Reaction Conditions:** Irradiation with blue LEDs, inert atmosphere.
- **Note:** The methyl radical abstracts a hydrogen atom from the substrate. The resulting carbon-centered radical is then oxidized to a carbocation, which is trapped by a nucleophile.

## Protocol 3: Methylation with the DHPQ Reagent (Direct Photocatalysis) [3]

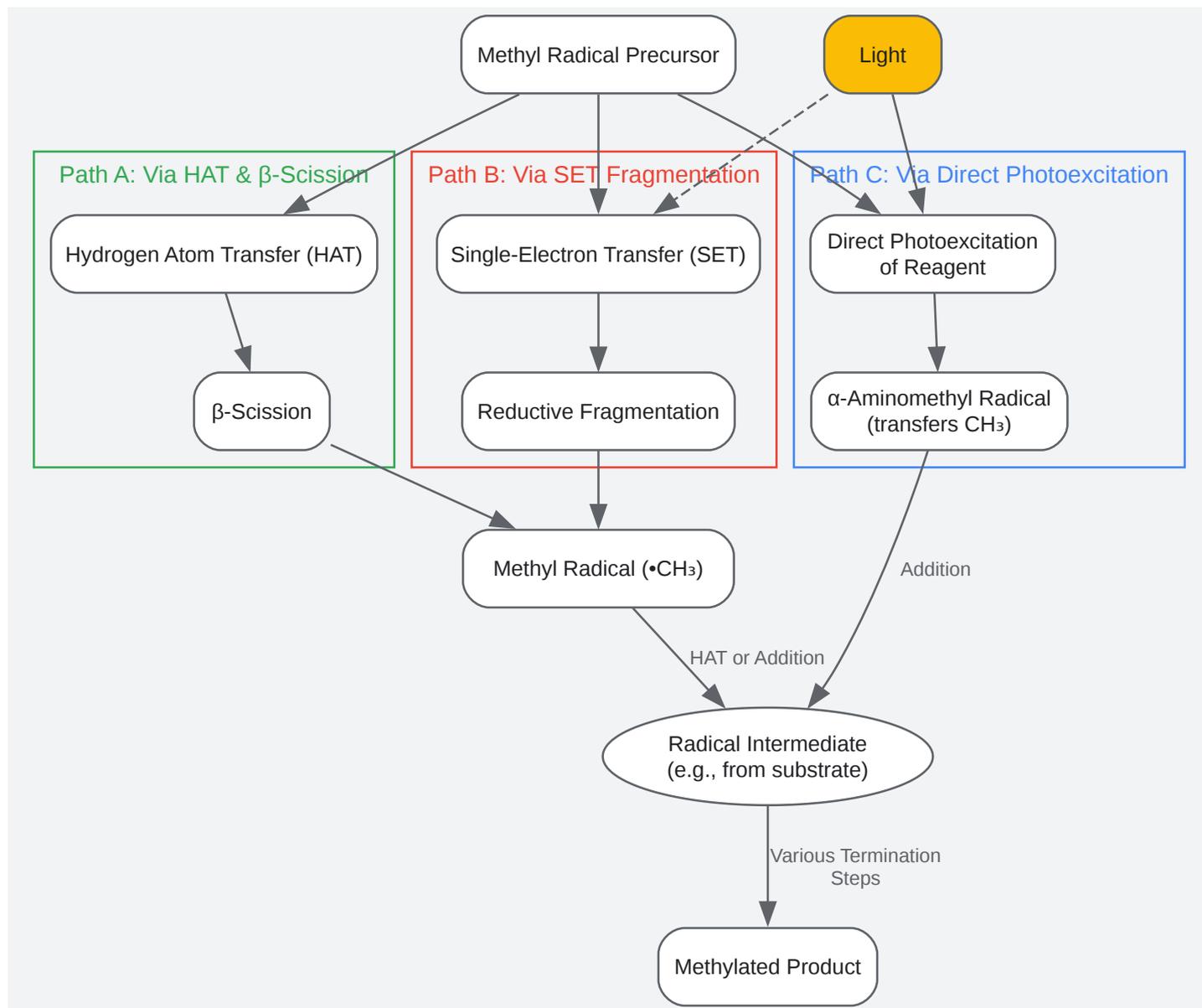
- **Reagent:** DHPQ reagent R1 (slightly excess to the substrate).
- **Additive:** Trifluoroacetic Acid (TFA).
- **Solvent:** Dichloromethane (DCM), can tolerate up to 50% water.
- **Reaction Conditions:** Irradiation with 420 nm blue LEDs, inert atmosphere, room temperature. Reactions are notably fast (e.g., 25 minutes).

## How to Choose a Methyl Radical Source

The choice of methyl radical source depends heavily on your specific synthetic goal:

- **For functionalizing aryl halides**, particularly in the context of **late-stage drug diversification**, the **Trimethyl Orthoformate/Nickel-Photoredox** system is a robust and cost-effective choice [1].
- **For directly functionalizing C-H bonds** using a wide range of **nucleophilic partners** (e.g., fluoride, azide), the **N-Methoxyphthalimide (HAT-ORPC)** strategy is highly versatile [2].
- **For achieving high regioselectivity in the methylation of heteroarenes** (like free quinolines) and **minimizing overalkylation**, the specialized **DHPQ Reagent** offers superior control, despite the need for its prior synthesis [3].

To visualize the core mechanistic logic behind these methods, the following diagram illustrates the general pathways.



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## References

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2. H functionalization with nucleophiles using methyl radical ... [nature.com]
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**Address:** Ontario, CA 91761, United States  
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